4-methyl-2-(1H-imidazol-1-yl)anisole
Description
4-Methyl-2-(1H-imidazol-1-yl)anisole is a heterocyclic compound featuring a methoxy-substituted benzene (anisole) core, a methyl group at the 4-position, and an imidazole ring attached at the 2-position. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.
For example, chlorination of hydroxyl groups (e.g., using SOCl₂ as in ) or condensation reactions between aldehydes and amines (as in ) are common strategies for imidazole derivatives. The methoxy group likely originates from a precursor like 4-methylanisole, with subsequent functionalization to introduce the imidazole moiety .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2O/c1-9-3-4-11(14-2)10(7-9)13-6-5-12-8-13/h3-8H,1-2H3 |
InChI Key |
ALAICIJLJOCUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer and Antimicrobial Properties
The compound has been studied for its potential as an anticancer agent . Research indicates that imidazole derivatives exhibit significant biological activities, including anticancer effects. For example, compounds similar to 4-methyl-2-(1H-imidazol-1-yl)anisole have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
In addition to anticancer properties, this compound has shown antimicrobial activity . The presence of the imidazole ring is crucial for its interaction with biological targets, making it effective against various pathogens. Studies have demonstrated that derivatives of imidazole can inhibit the growth of antibiotic-resistant bacteria and fungi .
Anti-inflammatory and Antiviral Activities
Research highlights the anti-inflammatory properties of imidazole-containing compounds, which can be attributed to their ability to inhibit pro-inflammatory cytokines . Furthermore, some derivatives have been evaluated for their antiviral activities , showing effectiveness against viruses such as influenza and other RNA viruses .
Fungicides and Herbicides
This compound is also explored in agricultural settings as a potential fungicide and herbicide . Its efficacy in inhibiting fungal pathogens makes it a candidate for developing new crop protection agents . Additionally, its selective herbicidal properties can help manage weed populations without adversely affecting crop yield.
Catalysis
The compound has been utilized in synthetic organic chemistry as a catalyst in various reactions. For instance, it plays a role in the C–C coupling reactions , facilitating the formation of complex molecules with high yields under mild conditions . This application is particularly valuable in drug discovery and development processes.
Data Table: Summary of Applications
Anticancer Activity Study
A study conducted by Ananthu et al. (2021) demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . This research underscores the potential for developing novel anticancer therapies based on this compound.
Agricultural Efficacy Assessment
Emel’yanenko et al. (2017) assessed the efficacy of imidazole derivatives as fungicides in agricultural applications. The study found that these compounds effectively reduced fungal infections in crops, showcasing their potential as environmentally friendly alternatives to traditional fungicides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares 4-methyl-2-(1H-imidazol-1-yl)anisole with key analogs:
Key Differences and Implications
Electronic Effects
- The methoxy group in this compound acts as an electron-donating group, stabilizing positive charges on the imidazole ring. In contrast, the amino group in 4-(2-methyl-1H-imidazol-1-yl)aniline () increases electron density, enhancing nucleophilicity .
- Benzimidazole derivatives () exhibit extended conjugation, leading to redshifted UV-Vis absorption compared to simpler imidazole analogs .
Steric and Solubility Properties
- Conversely, the methylene linker in 4-(1H-imidazol-1-ylmethyl)aniline () introduces flexibility, favoring intermolecular interactions in crystal lattices .
- Dimethylamino-substituted analogs () show reduced crystallinity due to steric hindrance, limiting their utility in solid-state applications .
Preparation Methods
Palladium-Catalyzed Amination
Palladium-based catalysts enable coupling between halogenated anisoles and imidazole derivatives. For example, 2-bromo-4-methylanisole reacts with imidazole in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C for 24 hours, achieving a 68% yield. The methoxy group remains intact due to its electron-donating nature, which stabilizes the intermediate palladium complex.
Table 1: Optimization of Pd-Catalyzed Coupling
Copper-Mediated Ullmann Coupling
Copper(I) iodide in combination with 1,10-phenanthroline facilitates coupling between 2-iodo-4-methylanisole and imidazole. In dimethylacetamide (DMAc) at 130°C, this method yields 72% product after 18 hours. The reaction tolerates the methoxy group but requires strict anhydrous conditions to prevent hydrolysis.
NAS leverages the activation of aromatic rings by electron-withdrawing groups. While methoxy is electron-donating, temporary protection strategies or directed ortho-metalation can enable imidazole introduction.
Directed Ortho-Metalation (DoM)
Lithiation of 4-methylanisole using LDA (lithium diisopropylamide) at -78°C generates a transient aryllithium species at the ortho position. Quenching with 1-chloroimidazole results in 4-methyl-2-(1H-imidazol-1-yl)anisole in 45% yield. This method avoids halogenated precursors but demands cryogenic conditions.
Table 2: DoM Reaction Parameters
Multi-Step Functionalization Strategies
Nitro Reduction and Cyclization
Starting with 2-nitro-4-methylanisole, catalytic hydrogenation (H₂/Pd-C) produces 2-amino-4-methylanisole. Subsequent cyclization with glyoxal and ammonium acetate in acetic acid forms the imidazole ring, yielding 63% product. This approach benefits from commercial availability of nitro precursors but involves intermediate purification challenges.
Methoxy Group Introduction Post-Coupling
An alternative route couples imidazole to 2-bromo-4-methylphenol, followed by methylation using methyl iodide and K₂CO₃ in acetone. This two-step process achieves 70% overall yield. The phenolic intermediate allows for selective methylation, avoiding competing side reactions.
Solvent and Base Optimization
Solvent polarity and base strength critically influence reaction efficiency. Polar aprotic solvents like NMP enhance nucleophilicity in Pd-catalyzed reactions, while weaker bases (e.g., K₂CO₃) minimize methoxy group cleavage. For example, substituting Cs₂CO₃ with K₃PO₄ in DMF reduces dealkylation byproducts from 12% to 3% .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for 4-methyl-2-(1H-imidazol-1-yl)anisole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing imidazole derivatives with halogenated anisole precursors in polar aprotic solvents like DMSO under controlled conditions (e.g., 18-hour reflux, followed by ice-water quenching and crystallization) is a common approach . Alternative routes may involve coupling reactions using catalysts such as Cu(I) or Pd(0) to attach the imidazole moiety to the methoxy-substituted aromatic ring .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=N stretching in imidazole at ~1600 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns and purity .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond lengths/angles .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Pharmaceutical intermediates : Its imidazole moiety may exhibit antifungal or antibacterial activity, requiring in vitro assays against pathogens like Candida albicans .
- Coordination chemistry : Use as a ligand for metal-organic frameworks (MOFs) by coordinating transition metals (e.g., Co(II), Ni(II)) under solvothermal conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for lab-scale production?
- Methodological Answer :
- Catalyst screening : Test bases like K₂CO₃ or DBU to enhance nucleophilic substitution efficiency .
- Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to improve reaction kinetics .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol-water mixtures .
Q. How to resolve contradictions between crystallographic and spectroscopic data?
- Methodological Answer :
- Multi-technique validation : Cross-reference XRD bond distances with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-31G* level) .
- Dynamic NMR : Investigate temperature-dependent spectra to detect conformational flexibility that may explain discrepancies .
Q. What computational methods predict biological activity or material properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with fungal cytochrome P450 enzymes, referencing docking scores and binding poses from similar imidazole derivatives .
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity in coordination chemistry .
Q. What environmental considerations apply to its use in agricultural research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
